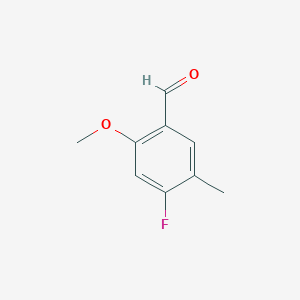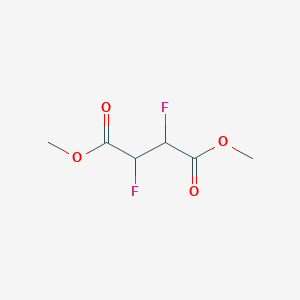![molecular formula C20H16O4S2 B12842052 Benzene, 1,1'-[(phenylethenylidene)bis(sulfonyl)]bis- CAS No. 39082-44-5](/img/structure/B12842052.png)
Benzene, 1,1'-[(phenylethenylidene)bis(sulfonyl)]bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Phenylethene-1,1-diyldisulfonyl)dibenzene is a compound belonging to the class of bissulfonyl ethylenes. It is characterized by the presence of two sulfonyl groups attached to an ethene backbone, with phenyl groups attached to the ethene and sulfonyl moieties. This compound is known for its electrophilic properties and is used in various chemical reactions and applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-phenylethene-1,1-diyldisulfonyl)dibenzene typically involves the reaction of phenyl-substituted ethene with sulfonyl chloride in the presence of a base. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for (2-phenylethene-1,1-diyldisulfonyl)dibenzene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
(2-Phenylethene-1,1-diyldisulfonyl)dibenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents such as DMSO or acetonitrile under controlled temperature and pressure .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, thiol-substituted compounds, and various substituted phenyl derivatives .
科学的研究の応用
(2-Phenylethene-1,1-diyldisulfonyl)dibenzene has several scientific research applications, including:
Chemistry: Used as an electrophilic reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-phenylethene-1,1-diyldisulfonyl)dibenzene involves its electrophilic nature, which allows it to react with nucleophiles. The sulfonyl groups enhance the electrophilicity of the ethene backbone, making it highly reactive towards nucleophilic attack. This reactivity is exploited in various chemical transformations and applications .
類似化合物との比較
Similar Compounds
Similar compounds to (2-phenylethene-1,1-diyldisulfonyl)dibenzene include:
- (Ethene-1,1-diyldisulfonyl)dibenzene
- (2-(4-Methoxyphenyl)ethene-1,1-diyldisulfonyl)dibenzene
- 4-(2,2-Bis(phenylsulfonyl)vinyl)-N,N-dimethylaniline
Uniqueness
What sets (2-phenylethene-1,1-diyldisulfonyl)dibenzene apart from these similar compounds is its specific substitution pattern and the presence of phenyl groups, which influence its reactivity and applications. The unique combination of electrophilic and nucleophilic sites makes it a versatile reagent in organic synthesis .
特性
CAS番号 |
39082-44-5 |
|---|---|
分子式 |
C20H16O4S2 |
分子量 |
384.5 g/mol |
IUPAC名 |
2,2-bis(benzenesulfonyl)ethenylbenzene |
InChI |
InChI=1S/C20H16O4S2/c21-25(22,18-12-6-2-7-13-18)20(16-17-10-4-1-5-11-17)26(23,24)19-14-8-3-9-15-19/h1-16H |
InChIキー |
ORJVUEROUYGOLB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=C(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


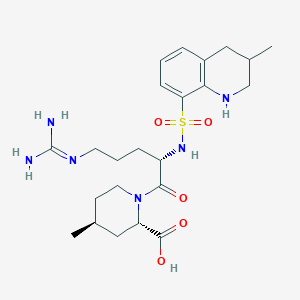
![6-Chloro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12841991.png)
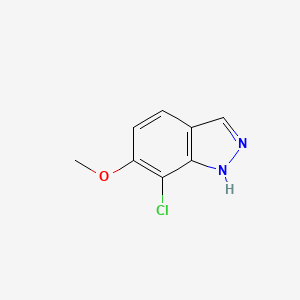
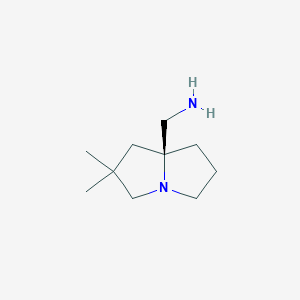
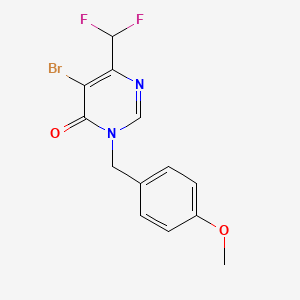
![Methyl 4'-(cyanomethyl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12842010.png)
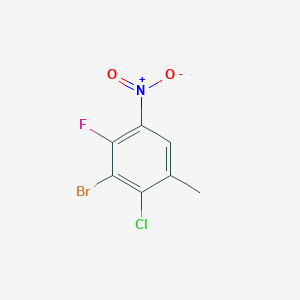
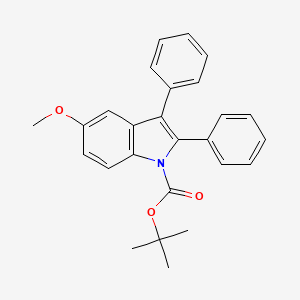
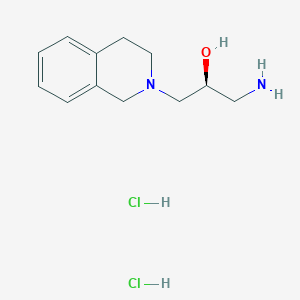
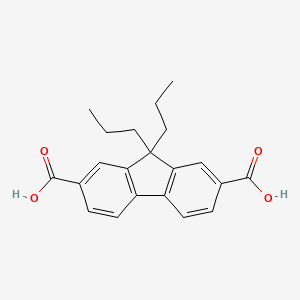
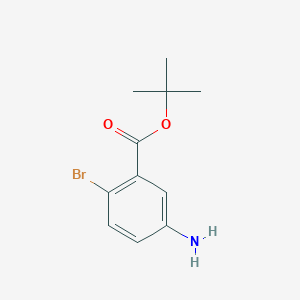
![3-[Difluoro(trimethylsilyl)methyl]aniline](/img/structure/B12842044.png)
